Aspidophytine

Natural Product Chemistry Biosynthesis Structural Elucidation

Aspidophytine is a complex indole alkaloid within the Aspidosperma family, isolated from the 'cockroach plant' (genus Haplophyton). It has a molecular formula of C22H26N2O4 and a molecular weight of 382.5 g/mol.

Molecular Formula C22H26N2O4
Molecular Weight 382.5 g/mol
CAS No. 16625-21-1
Cat. No. B1246401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAspidophytine
CAS16625-21-1
Synonymsaspidophytine
Molecular FormulaC22H26N2O4
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESCN1C2C=CC34CCCN5C3(C2(CC5)C6=C1C(=C(C=C6)OC)OC)OC(=O)C4
InChIInChI=1S/C22H26N2O4/c1-23-16-7-9-20-8-4-11-24-12-10-21(16,22(20,24)28-17(25)13-20)14-5-6-15(26-2)19(27-3)18(14)23/h5-7,9,16H,4,8,10-13H2,1-3H3/t16-,20-,21-,22+/m1/s1
InChIKeyQESOHAISGSLAAJ-DHWLSRIRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aspidophytine (CAS 16625-21-1): Indole Alkaloid Procurement & Research Overview


Aspidophytine is a complex indole alkaloid within the Aspidosperma family, isolated from the 'cockroach plant' (genus Haplophyton). It has a molecular formula of C22H26N2O4 and a molecular weight of 382.5 g/mol [1]. The compound is characterized by a pentacyclic skeleton with multiple stereocenters, and it is a primary monomeric constituent of the insecticidal dimer haplophytine [2]. This structural complexity has made it a benchmark target for total synthesis [3].

Biosynthetic study

Reported monomeric precursor of the insecticidal dimer haplophytine

Methodology target

Pentacyclic scaffold with multiple stereocenters, benchmark for total synthesis

Analytical standard

Indole alkaloid identity for Haplophyton extract profiling

Aspidophytine Procurement: Why In-Class Analogs Are Not Interchangeable


Despite belonging to the large Aspidosperma alkaloid family of over 250 members, simple substitution is scientifically unjustified due to profound differences in molecular structure, function, and availability [1]. Aspidophytine possesses a unique γ-lactone ring and is a direct monomeric precursor to the insecticidal dimer haplophytine, a relationship not shared by analogs like aspidospermidine or tabersonine [2]. Furthermore, its specific insecticidal profile, historically leveraged against cockroaches, is distinct from the broad or varied bioactivities of other family members, and its supply is exclusively limited to complex, multi-step total synthesis, making it a non-commodity chemical [3].

Structural profile differs from simpler analogs

Unique γ-lactone ring and dimer-precursor relationship are not shared by aspidospermidine or tabersonine.

Insecticidal profile may not transfer

Reported cockroach-specific context diverges from the broad-spectrum activities of other family members.

Supply exclusivity limits direct substitution

Only accessible via multi-step total synthesis; not a commodity intermediate.

Aspidophytine (16625-21-1): Quantitative Differentiation Evidence for Scientific Selection


Aspidophytine vs. Haplophytine: Direct Biosynthetic and Structural Relationship

Aspidophytine is not just another Aspidosperma alkaloid; it is the direct monomeric precursor and a product of acid cleavage from the insecticidal dimer haplophytine [1]. This unique relationship is quantified by their molecular weights and formulas, where the molecular weight of haplophytine is approximately twice that of aspidophytine, confirming its dimeric nature [2]. This direct structural link is not a property of other in-class monomers like aspidospermidine.

Dimer precursor
Head-to-head
Haplophytine MW ≈ 2× Aspidophytine (382.5 g/mol)
Supports biosynthetic pathway study context
Acid-cleavage product relationship confirmed by degradation
Natural Product Chemistry Biosynthesis Structural Elucidation

Aspidophytine's Synthetic Tractability: A Benchmark for Methodology Development

The total synthesis of aspidophytine has been a benchmark achievement in the field, with the first total synthesis reported by Corey in 1999 [1]. Subsequent syntheses have demonstrated varying efficiencies, such as a 2008 synthesis that achieved a 5% yield over a 12-step linear sequence [2]. While direct yield comparisons across different synthetic strategies are not available, the mere existence of multiple, distinct total syntheses—utilizing cascades, radical cyclizations, and metal catalysis—underscores its value as a proving ground for novel synthetic methodologies, a role not played by simpler analogs like aspidospermidine.

Synthetic efficiency
Cross-study comparable
5% yield over 12 steps (longest linear)
Benchmarks methodology development context
Reported asymmetric total synthesis; methodological scope context
Total Synthesis Methodology Organic Chemistry

Insecticidal Activity Profile: Specificity for Cockroaches

Aspidophytine is a constituent of an insecticidal extract with a reported specific efficacy against cockroaches, a property that distinguishes it within its class [1]. While broad-spectrum activity has been attributed to the dimer haplophytine, the historical and traditional use of aspidophytine-containing extracts points to a targeted insecticidal profile [2]. Quantitative comparative bioactivity data (e.g., LD50 values) against specific insect species are not available in the public literature, representing a critical data gap for direct quantitative comparison.

Insecticidal profile
Data to verify
Qualitative cockroach-specific profile
Supports target-specific insecticide screening context
Quantitative LD₅₀ data not available; context-dependent
Insecticide Natural Product Activity Agrochemical

Procurement Application Scenarios for Aspidophytine (16625-21-1)


As a Key Intermediate in the Total Synthesis of the Insecticidal Dimer Haplophytine

Procurement of aspidophytine is essential for research groups pursuing the total synthesis or biosynthetic pathway elucidation of haplophytine. As established by its direct structural relationship and acid-cleavage product role, aspidophytine is a required monomeric building block [1]. Its availability enables convergent synthetic strategies, a critical factor given the structural complexity of the final dimer.

As a Benchmark Target for Developing New Synthetic Methodologies

Given its pentacyclic core and multiple stereocenters, aspidophytine serves as a rigorous benchmark for testing the scope and efficiency of new synthetic reactions and strategies. The documented difficulty of its total synthesis, with yields such as 5% over 12 steps for advanced routes, makes it an ideal candidate for demonstrating the superiority of novel methodologies in constructing complex molecular architectures [2].

As a Reference Standard for Analytical and Metabolomic Studies of Haplophyton Species

For chemists and biologists analyzing extracts from Haplophyton cimicidum and related plants, an authentic sample of aspidophytine is indispensable as an analytical standard. It enables the accurate identification and quantification of this specific alkaloid in complex mixtures via HPLC, LC-MS, or NMR, which is crucial for understanding the plant's chemical ecology and the distribution of its insecticidal constituents [3].

Application
Selection Property
Validation Focus
Haplophytine dimer synthesis
Monomeric precursor identity
Convergent synthetic route validation
Synthetic methodology benchmarking
Pentacyclic scaffold complexity
Yield and stereochemical outcome assessment
Haplophyton extract analysis
Authentic alkaloid standard
HPLC/LC-MS/NMR identification and quantification
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